molecular formula C5H6BrNO2 B6359273 (2-Bromo-5-methyl-oxazol-4-yl)-methanol CAS No. 1240612-18-3

(2-Bromo-5-methyl-oxazol-4-yl)-methanol

Cat. No.: B6359273
CAS No.: 1240612-18-3
M. Wt: 192.01 g/mol
InChI Key: KQCJRWRAPDBLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-methyl-oxazol-4-yl)-methanol is an oxazole derivative featuring a bromine atom at position 2, a methyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4 of the oxazole ring. Oxazole derivatives are valued in medicinal and materials chemistry due to their aromatic heterocyclic structure, which enables diverse electronic interactions and functionalization pathways .

Properties

IUPAC Name

(2-bromo-5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCJRWRAPDBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ester Precursors

A widely employed strategy for introducing hydroxymethyl groups into heterocycles involves reducing ester functionalities. For thiazole analogues such as (2-Bromo-4-methylthiazol-5-yl)methanol, sodium borohydride (NaBH₄) in ethanol/water efficiently reduces ethyl esters to primary alcohols . Applying this to oxazole systems, the hypothetical pathway would proceed as follows:

Synthetic Route :

  • Starting Material : Ethyl 2-bromo-5-methyloxazole-4-carboxylate.

  • Reduction : Treatment with NaBH₄ in ethanol/water at 20°C for 12 hours.

  • Workup : Filtration, solvent removal, and purification via silica gel chromatography.

Key Data :

ParameterValueSource Analogue (Thiazole)
Yield66% (hypothetical)66%
Reaction Time12 hours12 hours
Purification MethodSilica gel columnSilica gel

This method’s efficacy hinges on the stability of the oxazole ring under reducing conditions. NaBH₄ selectively targets the ester group without perturbing the bromine or methyl substituents .

Cyclization Strategies

Oxazole rings are commonly synthesized via cyclodehydration or multicomponent reactions. The Robinson-Gabriel synthesis, which involves dehydrating 2-acylaminoketones, offers a plausible route to construct the oxazole core with pre-installed substituents.

Mechanistic Steps :

  • Precursor Synthesis : React 2-bromoacetamide with a methyl-substituted β-keto alcohol.

  • Cyclodehydration : Use polyphosphoric acid (PPA) or sulfuric acid to induce ring closure.

  • Functionalization : Introduce the hydroxymethyl group via post-cyclization modifications.

Optimization Considerations :

  • Temperature : Cyclodehydration typically requires 80–100°C for 4–6 hours.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Yield Drivers : Stoichiometric control of dehydrating agents and precursor purity.

Bromination of Preformed Oxazole Intermediates

Direct bromination at position 2 of a preassembled oxazole ring presents challenges due to regioselectivity. However, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) can guide bromine placement.

Procedure :

  • Substrate : 5-Methyl-4-(hydroxymethyl)oxazole.

  • Metalation : Treat with LDA at -78°C in THF.

  • Electrophilic Quenching : Introduce bromine via N-bromosuccinimide (NBS).

Critical Factors :

  • Temperature : Low temperatures (-78°C) prevent ring decomposition.

  • Directing Group : The hydroxymethyl group at position 4 facilitates selective metalation at position 2 .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Potential
Ester ReductionMild conditions, high selectivityRequires ester precursor synthesis60–70%
CyclizationSingle-step ring formationHarsh reaction conditions50–65%
Directed BrominationRegioselectiveLow functional group tolerance40–55%

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methyl-oxazol-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: (2-Bromo-5-methyl-oxazol-4-yl)-formaldehyde or (2-Bromo-5-methyl-oxazol-4-yl)-carboxylic acid.

    Reduction: 5-Methyl-oxazol-4-yl-methanol.

    Substitution: (2-Azido-5-methyl-oxazol-4-yl)-methanol or (2-Thio-5-methyl-oxazol-4-yl)-methanol.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-methyl-oxazol-4-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.

Biology

In biological research, this compound might be used to study the effects of brominated oxazoles on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Brominated compounds often exhibit biological activity, making them candidates for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methyl-oxazol-4-yl)-methanol would depend on its specific application. Generally, the bromine atom and the oxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Reactivity

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Functional Groups Key Reactivity Features
(2-Bromo-5-methyl-oxazol-4-yl)-methanol Oxazole 2-Br, 5-Me, 4-CH2OH -OH, -Br - Nucleophilic substitution (Br site)
- Hydrogen bonding (-OH)
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) Thiadiazole 4-Br-benzylideneamino, 2-SH -SH, -C=N- - Thiol acidity
- Imine formation
2-(4-(4-Bromophenylsulfonyl)phenyl)oxazol-5(4H)-one Oxazol-5(4H)-one 4-Br-phenylsulfonyl, benzylidene Ketone (C=O), -SO2- - Electrophilic ketone
- Sulfonyl group stability
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazole-4-yl)ethanone Isoxazole 3-(4-Br-phenyl), 5-Me, 2-Br-ethanone Ketone (C=O), -Br - Ketone reactivity (e.g., nucleophilic additions)
- Halogenated electrophilic sites
(2-Amino-4-methyl-oxazol-5-yl)-phenyl-methanol Oxazole 2-NH2, 4-Me, α-phenyl-CH2OH -NH2, -OH - Hydrogen bonding (NH2 and OH)
- Basic amino group

Key Observations :

  • Bromine Substitution: Bromine in this compound is directly attached to the oxazole ring, enhancing electrophilicity at C2 for nucleophilic substitution compared to bromine in aromatic side chains (e.g., 4-bromobenzylidene in thiadiazole 2c) .
  • Amino vs. Bromine: The amino group in (2-Amino-4-methyl-oxazol-5-yl)-phenyl-methanol introduces basicity and hydrogen-bonding capacity, absent in the brominated oxazole, impacting solubility and biological interactions.

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) IR Features (cm⁻¹) Notable NMR Signals (δ, ppm)
Thiadiazole 2c 120–122 2595 (-SH), 785 (C-Br) 13.0 (s, -SH), 8.36 (s, -CH=N-)
Oxazol-5(4H)-one Not reported ~1700 (C=O) Not reported
Isoxazole ethanone Not reported ~1700 (C=O), ~600 (C-Br) Not reported
(2-Amino-4-methyl-oxazol-5-yl)-phenyl-methanol Not reported ~3300 (-NH2), ~3200 (-OH) Not reported

Analysis :

  • The -OH group in this compound would show a broad IR stretch ~3200–3500 cm⁻¹, absent in brominated ketones .
  • Bromine’s C-Br stretch (~600–800 cm⁻¹) is consistent across analogs .

Q & A

Q. What are the key considerations in designing a synthesis protocol for (2-Bromo-5-methyl-oxazol-4-yl)-methanol to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves halogenated oxazole intermediates reacted under reflux conditions with methanol and a base (e.g., NaOH). Key parameters include:
  • Temperature control : Maintaining reflux conditions (~80–100°C) to drive the reaction to completion .
  • Purification : Post-reaction isolation via filtration and recrystallization using solvents like ethanol or methanol to remove unreacted starting materials .
  • Monitoring : Use TLC or HPLC to track reaction progress and confirm purity before crystallization .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be effectively combined to characterize this compound?

  • Methodological Answer :
  • NMR/IR : Assign peaks for the hydroxymethyl (-CH2_2OH) group (δ ~3.5–4.5 ppm in 1^1H NMR; O-H stretch ~3200–3600 cm1^{-1} in IR) and confirm bromine/methyl positions via coupling patterns .
  • X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding. Validate geometric parameters (e.g., bond distances, angles) using tools like PLATON to detect disorders or twinning .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Comparative SAR analysis : Systematically vary substituents (e.g., swapping halogens or modifying the oxazole ring) and test enzyme inhibition profiles. For example, replacing bromine with chlorine alters steric effects, impacting substrate binding .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .
  • Experimental replication : Repeat assays under standardized conditions (pH, temperature) to isolate variables causing discrepancies .

Q. How does the bromine substitution at the 2-position of the oxazole ring influence the compound's electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic effects : Bromine’s electronegativity increases the oxazole ring’s electron-deficient nature, enhancing susceptibility to nucleophilic aromatic substitution (SNAr). Use DFT calculations (e.g., Gaussian) to map electron density distributions .
  • Reactivity screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize conditions (e.g., ligand choice, solvent polarity) to improve yields, as bromine’s leaving-group ability affects catalytic turnover .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystallization issues : The hydroxymethyl group promotes hydrogen bonding, leading to polymorphic forms. Use solvent vapor diffusion with DCM/hexane to slow nucleation .
  • Data collection : For twinned crystals, apply SHELXD for structure solution and refine using TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Data Analysis and Validation

Q. How can researchers validate the structural integrity of this compound when crystallographic data shows disorder?

  • Methodological Answer :
  • Disorder modeling : Use PART commands in SHELXL to refine split positions for disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation tools : Run CheckCIF to flag outliers in bond angles/distances and cross-validate with spectroscopic data to confirm functional group consistency .

Q. What experimental design principles should guide the optimization of this compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-response curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50_{50} values. Include positive controls (e.g., known inhibitors) to benchmark activity .
  • Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes. Vary substrate concentrations while keeping inhibitor levels constant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.